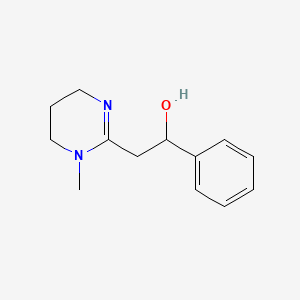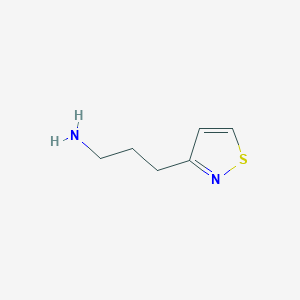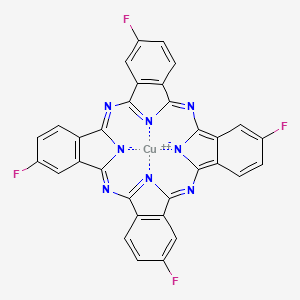
2,9,16,23-Tetrafluorophthalocyaninatecopper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is a coordination compound belonging to the phthalocyanine family. Phthalocyanines are known for their high thermal stability, nonlinear optical activity, catalytic properties, and semiconductor capabilities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) typically involves the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction is often carried out in a solvent like 1-chloronaphthalene or quinoline at temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclotetramerization reaction, with careful control of temperature and solvent conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) involves its ability to interact with molecular targets through coordination chemistry. The copper center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl phthalocyanine: Similar in structure but with tert-butyl groups instead of fluorine atoms.
Copper(II) 2,9,16,23-tetra-phenyl phthalocyanine: Contains phenyl groups at the same positions.
Uniqueness
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is unique due to the presence of fluorine atoms, which enhance its chemical stability and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics .
Propriétés
Formule moléculaire |
C32H12CuF4N8 |
|---|---|
Poids moléculaire |
648.0 g/mol |
Nom IUPAC |
copper;6,15,24,33-tetrafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12F4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
Clé InChI |
JLFXOXGLLTVBBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)F)C(=N7)N=C2[N-]3)F)C9=C4C=CC(=C9)F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


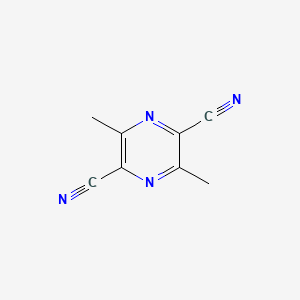
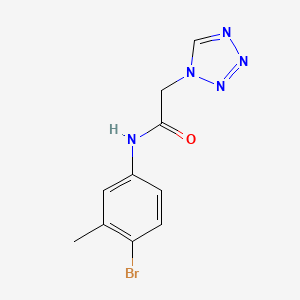
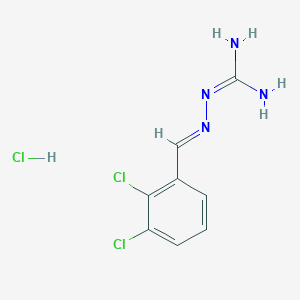
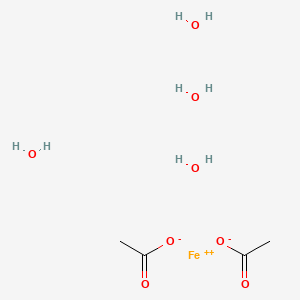
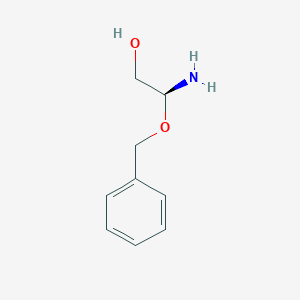
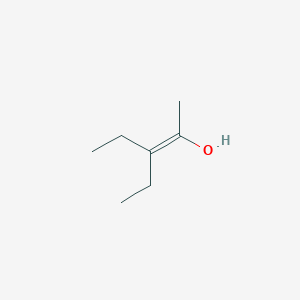
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
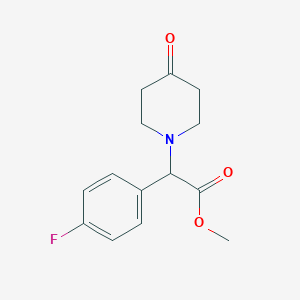

![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
